N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyridazine ring substituted with an ethoxyphenyl group, linked via an ethoxy bridge to a fluorobenzenesulfonamide moiety. The presence of these functional groups suggests potential biological and chemical reactivity, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The ethoxy bridge is then formed via nucleophilic substitution, and finally, the fluorobenzenesulfonamide group is introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenols or quinones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The fluorobenzenesulfonamide moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group may yield phenolic compounds, while reduction of the pyridazine ring could produce dihydropyridazines.
Scientific Research Applications
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzenesulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-iodobenzamide
- N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide
- N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide
Uniqueness
Compared to similar compounds, N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzenesulfonamide stands out due to the presence of the fluorobenzenesulfonamide group. This functional group can impart unique chemical and biological properties, such as increased stability and specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-2-27-16-9-7-15(8-10-16)18-11-12-20(24-23-18)28-14-13-22-29(25,26)19-6-4-3-5-17(19)21/h3-12,22H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJDOXROFHBYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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